Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel-

Description

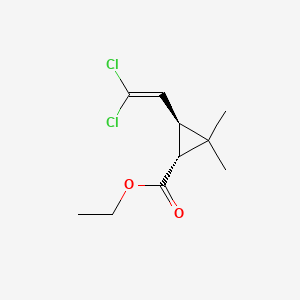

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- (CAS: 59609-49-3) is a chiral cyclopropane derivative with the molecular formula C₁₀H₁₄Cl₂O₂ and a molecular weight of 237.123 g/mol . It belongs to the pyrethroid family, characterized by a cyclopropane core functionalized with halogenated vinyl groups and ester linkages. The (1R,3S)-rel configuration denotes a racemic mixture of enantiomers, critical for its bioactivity as a synthetic insecticide. Its structure includes:

Properties

CAS No. |

63142-57-4 |

|---|---|

Molecular Formula |

C10H14Cl2O2 |

Molecular Weight |

237.12 g/mol |

IUPAC Name |

ethyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8+/m1/s1 |

InChI Key |

QPTWKDNRYCGMJM-SVRRBLITSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](C1(C)C)C=C(Cl)Cl |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Approach

The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- typically involves the esterification of the corresponding cyclopropanecarboxylic acid derivative with ethyl alcohol in the presence of catalysts and reagents that facilitate ester bond formation. The acid itself is prepared by introducing the 2,2-dichloroethenyl substituent onto a 2,2-dimethylcyclopropanecarboxylic acid framework.

- The reaction is usually performed under controlled temperature and solvent conditions to maximize yield and selectivity.

- Catalysts such as pyridine are used to promote esterification.

- Thionyl chloride is employed to convert the acid to the acid chloride intermediate before esterification with 1-2-octanol or ethanol derivatives.

Industrial Scale Production

In industrial settings, the synthesis is scaled up using large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to optimize yield and purity. The process involves:

- Conversion of the acid to acid chloride with thionyl chloride under vacuum to remove excess reagent.

- Subsequent reaction with alcohols in the presence of pyridine at moderate temperatures (~40°C) for 1 hour.

- Purification by fractional crystallization and solvent extraction to isolate the desired ester.

Isomerism and Isomer Enrichment Techniques

Isomerism Overview

The compound exhibits both geometric (cis/trans) and optical isomerism, resulting in four main isomers:

| Isomer Type | Designation | Notes |

|---|---|---|

| Geometric | (+)-cis, (-)-cis | Cis isomers are more efficacious in insecticidal activity |

| Geometric | (+)-trans, (-)-trans | Less active isomers |

Commercial synthesis typically yields a racemic mixture containing both cis and trans isomers in approximately equal proportions.

Separation and Enrichment of the (+)-cis Isomer

The (+)-cis isomer is the most desirable for insecticidal efficacy, so preparation methods focus on enriching this isomer. The conventional two-step process involves:

One-Step Enrichment Process Using Alkaloid Salts

A patented method improves efficiency by directly separating the (+)-cis isomer from racemic mixtures in one step:

- Neutralization of racemic cis,trans acid (containing at least 40% cis isomers) with an alkaloid base such as 1-ephedrine or quinine.

- Use of solvents like ethyl acetate (with quinine) or acetonitrile (with 1-ephedrine) to dissolve the mixture.

- Cooling the solution to precipitate the salt of the desired isomer.

- Isolating and hydrolyzing the salt to yield acid enriched in the (+)-cis isomer (at least 50% purity).

Table 1: Alkaloid Salt Separation Conditions

| Alkaloid Base | Solvent | Molar Ratio (Acid:Base) | Temperature | Outcome |

|---|---|---|---|---|

| Quinine | Ethyl acetate | ~1:1 | Room temp | Precipitation of quinine salt enriched in (+)-cis isomer |

| 1-Ephedrine | Acetonitrile | ~1:1 | Cooling | Precipitation of ephedrine salt enriched in (+)-cis isomer |

Detailed Preparation Procedure (Example)

Preparation of (+)-cis Enriched Acid

- Dissolve 1-ephedrine (340 mg, 2 mmol) and racemic cis,trans acid (420 mg, 2 mmol) in hot acetonitrile (15 ml).

- Add an additional 114 mg of 1-ephedrine (0.67 mmol).

- Cool the solution to precipitate the salt.

- Add the precipitate to 1 N aqueous hydrochloric acid (6 ml) to hydrolyze the salt.

- Extract the acid with diethyl ether, wash with aqueous acid and brine, dry over magnesium sulfate, and evaporate solvent under vacuum.

- Convert the acid to acid chloride using thionyl chloride (400 mg, 3.4 mmol) at 40°C for 30 minutes.

- Remove excess thionyl chloride under vacuum.

- Dissolve residue in toluene and react with 1-2-octanol and pyridine at 40°C for 1 hour.

- Analyze product by vapor phase chromatography to confirm isomer ratio (e.g., 77.8% (+)-cis).

Industrial Considerations

- The process parameters such as solvent choice, temperature, and molar ratios are optimized to maximize the yield of the (+)-cis isomer.

- The esterification step is carefully controlled to avoid isomerization or degradation.

- Purification techniques include recrystallization and chromatographic methods for final product refinement.

Summary of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Acid synthesis | Introduction of 2,2-dichloroethenyl group to 2,2-dimethylcyclopropanecarboxylic acid | Various synthetic routes, catalyst presence | Racemic acid mixture |

| Isomer separation | Fractional crystallization and salt formation with optically active amines | 1-ephedrine or quinine, ethyl acetate/acetonitrile | Enriched (+)-cis acid |

| Acid chloride formation | Reaction of acid with thionyl chloride under vacuum | Thionyl chloride, 40°C | Acid chloride intermediate |

| Esterification | Reaction of acid chloride with alcohol in presence of pyridine | 1-2-octanol or ethanol, pyridine, 40°C | Desired ethyl ester product |

| Purification | Extraction, washing, drying, and recrystallization | Organic solvents, aqueous washes | High purity ester |

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where the 2,2-dichloroethenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Insecticides

One of the primary applications of cyclopropanecarboxylic acid derivatives is in the synthesis of pyrethroid insecticides . These compounds are widely used for pest control due to their effectiveness and relatively low toxicity to humans and animals compared to traditional insecticides. The synthesis process involves using cyclopropanecarboxylic acid as an intermediate to produce various pyrethroid formulations.

Case Study: Synthesis of Pyrethroid Insecticides

- Process Overview : The compound is utilized as a starting material in the production of pyrethroids. A notable method involves neutralizing racemic mixtures of the acid with alkaloid bases like 1-ephedrine or quinine to enhance the yield of specific isomers that exhibit greater insecticidal activity .

- Outcome : The resulting products demonstrate high efficacy against a range of agricultural pests while maintaining a favorable safety profile for non-target organisms.

Herbicides

Cyclopropanecarboxylic acid derivatives are also explored for their potential as herbicides . Their unique structural properties allow for selective action against certain weed species without harming crops.

Research Findings

- Studies indicate that these compounds can inhibit specific biochemical pathways in target weeds, leading to effective control measures while minimizing environmental impact .

Chemical Synthesis Applications

Beyond agricultural uses, cyclopropanecarboxylic acid derivatives are valuable in organic synthesis. Their unique structural features make them suitable for creating complex molecules in pharmaceutical chemistry.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations allows chemists to construct complex molecular architectures.

Example Applications

- Anticancer Agents : Research has shown that modifications of cyclopropanecarboxylic acid can lead to compounds with potential anticancer properties.

- Anti-inflammatory Drugs : Variants of this compound are being investigated for their efficacy in treating inflammatory conditions due to their ability to modulate biological pathways involved in inflammation .

Environmental Considerations

While cyclopropanecarboxylic acid and its derivatives have beneficial applications, it is crucial to assess their environmental impact. Regulatory assessments have indicated that when used properly within established guidelines, these compounds have manageable risks associated with their use in agriculture and industry .

Safety Profile

The compound has been evaluated for its toxicity and environmental persistence. It is classified as a closed-system intermediate, indicating that it is handled under controlled conditions during production and use .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl Ester Variant

Compound : 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid methyl ester

- Formula : C₉H₁₂Cl₂O₂

- Key Difference : Substitution of ethyl ester with a methyl ester (C-OCH₃).

- Research Findings :

Chlorophenyl-Modified Analogs

Compound : Ethyl (1S,3R)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate (CAS: 78479-01-3)

- Formula : C₁₇H₁₇Cl₃O₂

- Key Difference : Replacement of dichloroethenyl with a 4-chlorophenyl-substituted ethenyl group.

- Impact: Increased lipophilicity due to aromaticity, enhancing environmental persistence . Potential for higher mammalian toxicity due to bioaccumulation risks .

Trifluoro and Chloro-Substituted Derivatives

Compound : (1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS: 68127-59-3)

- Formula : C₉H₁₀ClF₃O₂

- Key Difference : Trifluoromethyl and chloro substituents on the propenyl chain.

- Research Findings :

Cyano-Substituted Pyrethroids

Compound: Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester (Cyfluthrin)

- Formula: C₂₂H₁₈Cl₂FNO₃

- Key Difference: Cyano group and 4-fluoro-3-phenoxyphenyl ester.

- Impact :

Structural and Functional Comparison Table

Key Research Findings and Implications

Enantiomer Separation: Ethyl and methyl esters require chiral chromatography (e.g., β-cyclodextrin phases) for enantiopure production, critical for reducing non-target toxicity .

Thermodynamic Stability : Trifluoro derivatives show superior UV and thermal stability, ideal for agricultural use in tropical climates .

Biological Activity

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, commonly referred to as a derivative of cyclopropanecarboxylic acid, is a compound of significant interest due to its biological activity, particularly in the field of insecticides. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClO

- Molecular Weight : 237.123 g/mol

- CAS Registry Number : 59609-49-3

- IUPAC Name : Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester

Cyclopropanecarboxylic acid derivatives are primarily known for their role as pyrethroid insecticides . They function by disrupting the normal functioning of sodium channels in insect neurons. This disruption leads to prolonged depolarization and hyperexcitation of the nervous system, resulting in paralysis and death of the insect.

Toxicological Profile

The toxicological assessment indicates that the compound has a relatively high oral LD50 value (>5000 mg/kg) in rats, suggesting low acute toxicity in mammals. However, clinical signs observed during toxicity studies included ataxia and respiratory distress .

Environmental Impact

The compound exhibits acute toxicity to aquatic organisms with toxicity levels ranging from 1 to 100 mg/L. It is not readily biodegradable but shows limited bioaccumulation potential . Its use is primarily as a closed-system intermediate in the production of pyrethroid insecticides.

Case Studies

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the stereochemistry of (1R,3S)-rel-cyclopropanecarboxylic acid derivatives?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use 2D NOESY or ROESY to detect spatial proximity between protons, confirming the relative configuration of the cyclopropane ring and substituents .

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving the crystal structure, particularly for chiral centers .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing the compound’s interaction with polarized infrared light .

Q. How can synthetic routes for this compound be optimized to improve enantiomeric purity?

- Methodology :

- Chiral Auxiliaries : Employ (R)- or (S)-glyceraldehyde acetonide to direct cyclopropanation stereoselectivity .

- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Rh(II) or Cu(I)) with chiral ligands to enhance enantiomeric excess (ee) .

- Chromatographic Resolution : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC purification .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize splitless injection and electron ionization (EI) at 70 eV to detect chlorinated byproducts .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 220 nm for non-volatile impurities .

Advanced Research Questions

Q. How does the compound interact with insect sodium channels, and what structural features drive its bioactivity?

- Methodology :

- Electrophysiological Assays : Patch-clamp studies on insect neuronal cells to measure voltage-gated sodium channel modulation .

- Molecular Docking : Simulate binding interactions using homology models of Drosophila melanogaster Naᵥ channels, focusing on the dichloroethenyl group’s role in hydrophobic binding .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F) to evaluate potency changes .

Q. What environmental degradation pathways are observed for this compound under UV exposure?

- Methodology :

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS .

- Quantum Chemical Calculations : Use DFT to predict bond dissociation energies and identify labile sites (e.g., cyclopropane ring opening) .

Q. How do data contradictions arise in reported mass spectra of this compound, and how can they be resolved?

- Methodology :

- Comparative Spectral Analysis : Cross-reference NIST MS data (m/z 237.123 base peak) with in-house spectra to identify instrument-specific artifacts .

- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation patterns (e.g., loss of Cl vs. CH3 groups) .

Q. What strategies mitigate racemization during esterification of the cyclopropanecarboxylic acid precursor?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.